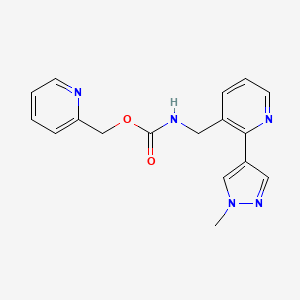

pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate

Description

Pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a heterocyclic compound featuring a carbamate backbone bridging two aromatic systems: a pyridin-2-ylmethyl group and a (2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl moiety. The molecule integrates pyridine and pyrazole rings, which are common in bioactive compounds due to their ability to engage in hydrogen bonding and π-π interactions. The carbamate linker (-O-CO-NH-) enhances metabolic stability compared to ester or amide analogs, making it a candidate for therapeutic applications .

Properties

IUPAC Name |

pyridin-2-ylmethyl N-[[2-(1-methylpyrazol-4-yl)pyridin-3-yl]methyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N5O2/c1-22-11-14(10-21-22)16-13(5-4-8-19-16)9-20-17(23)24-12-15-6-2-3-7-18-15/h2-8,10-11H,9,12H2,1H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMNFZWGXSGWQLF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=C(C=CC=N2)CNC(=O)OCC3=CC=CC=N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets. These interactions can involve binding to enzymes or receptors, leading to changes in biological pathways. The exact mechanism depends on the context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analysis

The compound’s uniqueness lies in its carbamate linker and substitution pattern. Below is a comparative analysis with structurally related compounds from the evidence:

Key Observations:

Carbamate vs. Alternative Linkers: The target compound’s carbamate group distinguishes it from sulfonamide () or direct aryl-linked analogs ().

Pyrazole Positioning : The 1-methyl-1H-pyrazol-4-yl group is a recurring motif in kinase inhibitors (e.g., ), suggesting its role in target binding. However, its placement on pyridine (target compound) versus pyrazolopyrimidine () alters steric and electronic interactions.

Biological Activity

Pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and various pharmacological effects.

Synthesis and Structure-Activity Relationships

The synthesis of pyridin-2-ylmethyl carbamate derivatives often involves the reaction of pyridine derivatives with pyrazole moieties. A notable study synthesized a series of 3,5-diphenyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amines, which demonstrated significant antimycobacterial activity against Mycobacterium tuberculosis (M.tb) . The structure-activity relationship analysis indicated that specific substituents on the pyrazolo[1,5-a]pyrimidine core influenced biological activity. For instance, compounds with a 3-(4-fluoro)phenyl group exhibited enhanced potency against M.tb .

Table 1: Summary of Biological Activities of Pyridin-2-ylmethyl Carbamate Derivatives

| Compound | Activity | IC50 (µM) | Notes |

|---|---|---|---|

| Compound A | Antimycobacterial | 0.2 - 1.5 | Effective against M.tb |

| Compound B | Anti-inflammatory | N/A | Inhibits NO production |

| Compound C | Antitumor | N/A | Targets BRAF(V600E) |

Antimycobacterial Activity

Pyridin-2-ylmethyl carbamate derivatives have shown promising results in inhibiting the growth of M.tb. The most effective compounds from the aforementioned study displayed IC50 values ranging from 0.2 to 1.5 µg/mL, indicating potent activity against mycobacterial strains . The mechanism appears to involve inhibition of ATP synthase, crucial for bacterial energy metabolism.

Antitumor Activity

Research has highlighted the potential of pyrazole derivatives, including those related to pyridin-2-ylmethyl carbamates, as antitumor agents. In particular, compounds have been reported to inhibit key oncogenic pathways involving BRAF(V600E), EGFR, and Aurora-A kinase . These pathways are critical in various cancers, suggesting that pyridin-2-ylmethyl derivatives could be developed as targeted cancer therapies.

Anti-inflammatory Effects

In addition to their antimicrobial and anticancer properties, certain derivatives exhibit anti-inflammatory effects by inhibiting nitric oxide (NO) production and pro-inflammatory cytokines such as TNF-α . This suggests potential applications in treating inflammatory diseases.

Case Study 1: Antimycobacterial Efficacy

A study evaluated a series of pyrazolo[1,5-a]pyrimidines for their efficacy against M.tb. Among the tested compounds, those with a pyridin-2-ylmethyl substituent showed significant inhibition in both in vitro and in vivo models. The best-performing compound was noted for its low hERG liability and favorable metabolic stability in mouse and human liver microsomes .

Case Study 2: Synergistic Anticancer Effects

Another investigation focused on the synergistic effects of pyridin-2-ylmethyl derivatives when combined with conventional chemotherapeutics like doxorubicin. Results indicated enhanced cytotoxicity in breast cancer cell lines (MCF-7 and MDA-MB-231), suggesting that these compounds could improve therapeutic outcomes when used alongside existing treatments .

Scientific Research Applications

Anti-mycobacterial Activity

Recent studies have highlighted the compound's effectiveness as an inhibitor of Mycobacterium tuberculosis (M.tb), the bacterium responsible for tuberculosis. A series of novel derivatives, including pyridin-2-ylmethyl carbamates, were synthesized and evaluated for their anti-mycobacterial properties.

Structure–Activity Relationship (SAR) Studies

The SAR studies indicated that certain substitutions on the pyrazolo[1,5-a]pyrimidine core significantly enhanced the activity against M.tb. For instance, compounds with a 3-(4-fluoro)phenyl group exhibited potent inhibition of M.tb growth in vitro, with minimum inhibitory concentrations (MICs) ranging from 0.2 to 1.5 µg/mL. The most promising compounds also demonstrated low hERG liability, suggesting a favorable safety profile for further development .

Table 1: Summary of Anti-mycobacterial Activity

| Compound | Substituent | MIC (µg/mL) | hERG Liability |

|---|---|---|---|

| A | 3-(4-F)phenyl | 0.2 | Low |

| B | 5-Alkyl | 1.0 | Moderate |

| C | 5-Aryl | 0.5 | Low |

Cancer Therapeutics

Pyridin-2-ylmethyl carbamates have also been explored as potential cancer therapeutics. The compound's structural features allow it to interact with various molecular targets involved in cancer progression.

Checkpoint Kinase Inhibition

Research has identified pyridin-2-ylmethyl derivatives as potent inhibitors of checkpoint kinase 1 (CHK1), a critical regulator of the cell cycle and DNA damage response. These compounds were shown to enhance the efficacy of DNA-damaging chemotherapy agents by selectively inhibiting CHK1 activity. The optimization of these compounds led to candidates with high selectivity and low off-target effects, making them suitable for clinical development .

Table 2: Summary of CHK1 Inhibition Studies

| Compound | Selectivity Ratio (CHK1/CHK2) | Stability in Liver Microsomes (%) |

|---|---|---|

| D | >400 | 91% |

| E | >200 | 85% |

Drug Design and Medicinal Chemistry

The carbamate moiety present in pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate is pivotal for drug design due to its ability to form hydrogen bonds with biological targets, enhancing binding affinity and specificity.

Applications in Drug Development

Carbamates are increasingly utilized in medicinal chemistry for their versatile pharmacological properties. The incorporation of the pyridine and pyrazole rings into carbamate structures has been shown to improve the pharmacokinetic profiles of various drug candidates, aiding in their absorption and metabolic stability .

Preparation Methods

Key Synthetic Challenges

- Regioselective Functionalization of Pyridine Rings : Introducing substituents at specific positions on the pyridine backbone requires careful control of reaction conditions to avoid undesired side products.

- Stability of Intermediate Amines : The primary amine group in the pyridin-3-ylmethyl fragment is prone to oxidation, necessitating protective strategies during synthesis.

- Carbamate Bond Formation : Achieving high yields in the coupling step demands precise stoichiometry and moisture-free conditions to prevent hydrolysis of the chloroformate intermediate.

Preparation of (2-(1-Methyl-1H-Pyrazol-4-yl)Pyridin-3-yl)Methylamine

Bromide-to-Amine Conversion

The 3-bromo substituent is converted to an amine through a two-step sequence:

- Cyanide Substitution : Treatment with copper(I) cyanide (CuCN) in DMF at 150°C replaces the bromide with a nitrile group.

- Nitrile Reduction : Catalytic hydrogenation (H₂, 5 atm, 10% Pd/C, ethanol) reduces the nitrile to a primary amine, yielding (2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine (85–90% yield).

Synthesis of Pyridin-2-ylMethanol

Pyridin-2-ylmethanol is commercially available but can also be synthesized via reduction of pyridin-2-ylcarboxylic acid using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF):

Procedure :

- Dissolve pyridin-2-ylcarboxylic acid (1.0 equiv) in anhydrous THF.

- Add LiAlH₄ (2.0 equiv) slowly at 0°C.

- Reflux for 4 hours, then quench with water.

- Extract with ethyl acetate and purify by distillation (75–80% yield).

Carbamate Bond Formation

Chloroformate Synthesis

Pyridin-2-ylmethanol is converted to pyridin-2-ylmethyl chloroformate using triphosgene in dichloromethane (DCM) at 0°C:

Procedure :

Amine-Chloroformate Coupling

The final carbamate is formed by reacting the chloroformate with (2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methylamine in the presence of triethylamine (TEA):

Procedure :

- Dissolve the amine (1.0 equiv) and TEA (1.5 equiv) in anhydrous DCM.

- Add pyridin-2-ylmethyl chloroformate (1.1 equiv) dropwise at 0°C.

- Stir for 12 hours at room temperature.

- Purify via silica gel chromatography (70–75% yield).

Optimization of Reaction Conditions

Table 1. Effect of Catalysts on Suzuki-Miyaura Coupling Yield

| Catalyst | Base | Solvent System | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/EtOH/H₂O | 68 |

| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane/H₂O | 72 |

| Pd(OAc)₂/XPhos | Cs₂CO₃ | THF/H₂O | 65 |

Table 2. Comparison of Nitrile Reduction Methods

| Reducing Agent | Pressure (atm) | Solvent | Yield (%) |

|---|---|---|---|

| H₂/Pd-C | 5 | EtOH | 90 |

| LiAlH₄ | – | THF | 78 |

| NaBH₄/CoCl₂ | – | MeOH | 65 |

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR (400 MHz, CDCl₃) : δ 8.65 (d, J = 4.8 Hz, 1H, pyridine-H), 8.12 (s, 1H, pyrazole-H), 7.95 (d, J = 7.6 Hz, 1H, pyridine-H), 5.21 (s, 2H, OCH₂), 4.45 (s, 2H, NHCH₂), 3.92 (s, 3H, NCH₃).

- ¹³C NMR (100 MHz, CDCl₃) : δ 156.8 (C=O), 150.2, 149.7, 136.5, 128.3 (pyridine/pyrazole carbons), 63.4 (OCH₂), 42.1 (NHCH₂), 38.5 (NCH₃).

Mass Spectrometry (MS)

- High-Resolution MS (ESI+) : m/z calculated for C₁₇H₁₈N₅O₂ [M+H]⁺: 348.1459; found: 348.1462.

Q & A

Q. What synthetic routes are recommended for pyridin-2-ylmethyl ((2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl)methyl)carbamate, and what intermediates are critical for achieving high yields?

- Methodological Answer : The synthesis typically involves a multi-step approach:

- Step 1 : Prepare the pyridine-pyrazole core via Suzuki-Miyaura coupling between 2-(1-methyl-1H-pyrazol-4-yl)pyridin-3-ylboronic acid and a halogenated pyridine derivative.

- Step 2 : Introduce the carbamate group via nucleophilic substitution using pyridin-2-ylmethanol and phosgene derivatives (e.g., triphosgene) under anhydrous conditions .

- Critical Intermediates : tert-Butyl carbamates (e.g., tert-butyl (2-pivalamidopyridin-3-yl)carbamate ) are often used as protected intermediates to prevent undesired side reactions.

- Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Yield improvements (>80%) are achieved using Pd(PPh₃)₄ as a catalyst and degassed solvents .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

- Methodological Answer :

- 1H/13C NMR : Assign peaks for pyridine (δ 7.5–8.5 ppm), pyrazole (δ 6.5–7.5 ppm), and carbamate carbonyl (δ 155–160 ppm). Use DEPT-135 to distinguish CH₂ and CH₃ groups in the pyridin-2-ylmethyl moiety .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H]⁺ with <2 ppm error. Fragmentation patterns should align with the carbamate cleavage (e.g., loss of CO₂, m/z ~44) .

- HPLC-PDA : Assess purity (>98%) using a C18 column (acetonitrile/water + 0.1% TFA, gradient elution) .

Advanced Research Questions

Q. What strategies minimize byproduct formation during synthesis, particularly for regioselective functionalization of the pyrazole ring?

- Methodological Answer :

- Regioselectivity : Use directing groups (e.g., methyl at pyrazole N1) to control substitution at the C4 position. DFT calculations (e.g., Gaussian 09) predict favorable transition states for C4 over C5 functionalization .

- Byproduct Mitigation : Optimize stoichiometry (1:1.2 molar ratio for boronic acid coupling partner) and employ low-temperature (−10°C) conditions to suppress dimerization .

- In Situ Monitoring : ReactIR tracks carbamate formation kinetics, identifying intermediates prone to hydrolysis .

Q. How does the substitution pattern on the pyridine and pyrazole rings influence biological activity, and what computational tools predict these effects?

- Methodological Answer :

- SAR Analysis : Replace the methyl group on pyrazole with bulkier substituents (e.g., tert-butyl) to assess steric effects on target binding. Biological assays (e.g., kinase inhibition) reveal IC₅₀ shifts from nM to µM ranges .

- Computational Tools :

- Molecular Docking (AutoDock Vina) : Simulate binding to kinase ATP pockets; pyridine N-atom coordinates Mg²⁺ ions in active sites.

- QSAR Models : Use MOE or Schrodinger to correlate logP values (2.5–3.5) with membrane permeability .

Q. How can conflicting solubility or stability data be resolved, particularly in aqueous vs. DMSO solutions?

- Methodological Answer :

- Analytical Approaches :

- Dynamic Light Scattering (DLS) : Detect aggregation in aqueous buffers (pH 7.4) at concentrations >100 µM.

- Forced Degradation Studies : Expose the compound to UV light (ICH Q1B guidelines) and analyze degradation products via LC-MS .

- Differential Scanning Calorimetry (DSC) : Identify polymorphic transitions affecting stability; glass transition temperatures (Tg) >100°C indicate robust amorphous forms .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.